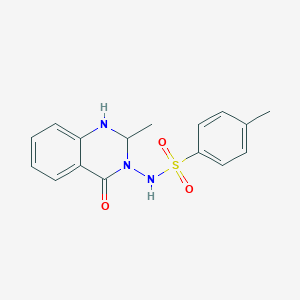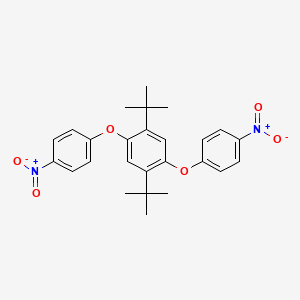
1,4-Di-tert-butyl-2,5-bis(4-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-DI(TERT-BUTYL)-2,5-BIS(4-NITROPHENOXY)BENZENE is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with two tert-butyl groups and two nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DI(TERT-BUTYL)-2,5-BIS(4-NITROPHENOXY)BENZENE typically involves the following steps:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrophenol.
Formation of Phenoxy Derivative: 4-nitrophenol is then reacted with 1,4-di(tert-butyl)benzene in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-DI(TERT-BUTYL)-2,5-BIS(4-NITROPHENOXY)BENZENE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitrophenoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Reduction: 1,4-DI(TERT-BUTYL)-2,5-BIS(4-AMINOPHENOXY)BENZENE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-DI(TERT-BUTYL)-2,5-BIS(4-NITROPHENOXY)BENZENE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo functional group transformations.
Medicine: Research into its derivatives for potential pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4-DI(TERT-BUTYL)-2,5-BIS(4-NITROPHENOXY)BENZENE exerts its effects is primarily through its functional groups. The nitro groups can participate in redox reactions, while the phenoxy groups can engage in various substitution reactions. These interactions can influence molecular targets and pathways, making the compound versatile for different applications.
Comparison with Similar Compounds
Similar Compounds
1,4-DI(TERT-BUTYL)BENZENE: Lacks the nitrophenoxy groups, making it less reactive in certain chemical transformations.
2,5-BIS(4-NITROPHENOXY)BENZENE: Does not have the tert-butyl groups, which can affect its solubility and steric properties.
Uniqueness
1,4-DI(TERT-BUTYL)-2,5-BIS(4-NITROPHENOXY)BENZENE is unique due to the presence of both tert-butyl and nitrophenoxy groups. This combination provides a balance of steric hindrance and reactivity, making it suitable for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C26H28N2O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1,4-ditert-butyl-2,5-bis(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C26H28N2O6/c1-25(2,3)21-15-24(34-20-13-9-18(10-14-20)28(31)32)22(26(4,5)6)16-23(21)33-19-11-7-17(8-12-19)27(29)30/h7-16H,1-6H3 |
InChI Key |
IPFBMALLLBUWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


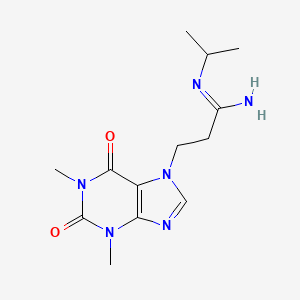
![3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11077678.png)
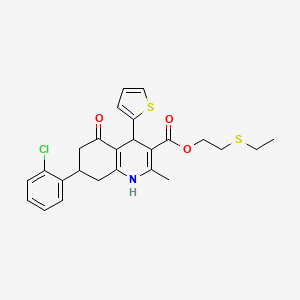
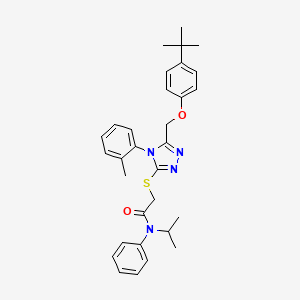
![1-[(4-Bromophenyl)sulfonyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B11077700.png)
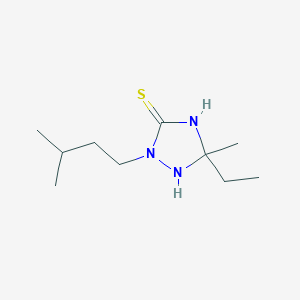
![4-(2,4-dichlorophenyl)-7,7-dimethyl-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11077710.png)
![2-[(3-Allyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide](/img/structure/B11077711.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11077718.png)
![ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-cyclopropyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11077726.png)
![2,2,2-trifluoro-N-[1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]acetamide](/img/structure/B11077738.png)
![(2Z)-3-(2-chlorobenzyl)-N-(2-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077741.png)
![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-methylpropanoate](/img/structure/B11077743.png)
